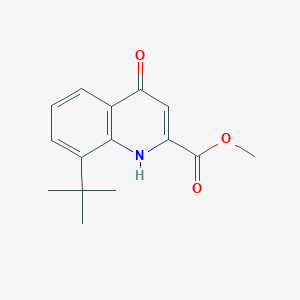![molecular formula C12H8ClN3O2 B11855291 Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11855291.png)
Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazoquinoxaline core with a methyl ester and a chlorine substituent, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate typically involves the intramolecular cyclization of appropriate precursors. One common method is the cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate, which is achieved through the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . This reaction leads to the formation of methyl 4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-8-carboxylate, which can be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and maximizing yield.
化学反応の分析
Types of Reactions
Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like phenyliodine (III) dicyclohexanecarboxylate and bases for nucleophilic substitution reactions. Reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various functionalized derivatives of imidazoquinoxalines, such as sulfones, hydroxy, phenoxy, and alkylamino derivatives .
科学的研究の応用
Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It exhibits potential anticancer activity, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer.
Biological Studies: The compound serves as a valuable tool in studying the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: Its derivatives are used in the development of pharmaceuticals and other bioactive compounds.
作用機序
The mechanism of action of methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions lead to the modulation of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate include other imidazoquinoxalines such as:
Imidazo[1,5-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the ring.
Imidazo[1,2-a]quinoxalines with different substituents: Variations in the substituents on the imidazoquinoxaline core can lead to different biological activities and chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the methyl ester group enhances its potential as a versatile intermediate in the synthesis of bioactive compounds .
特性
分子式 |
C12H8ClN3O2 |
|---|---|
分子量 |
261.66 g/mol |
IUPAC名 |
methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate |
InChI |
InChI=1S/C12H8ClN3O2/c1-18-12(17)7-2-3-8-9(6-7)16-5-4-14-11(16)10(13)15-8/h2-6H,1H3 |
InChIキー |
ZASDOHZGWDMWIT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C3=NC=CN23)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



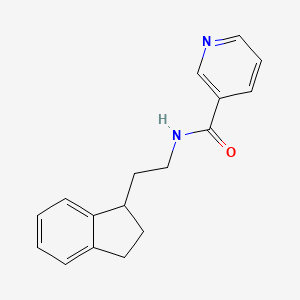
![7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11855228.png)
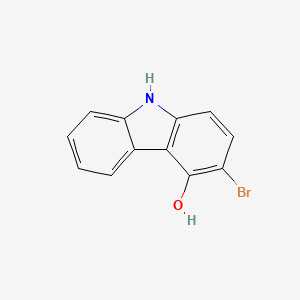

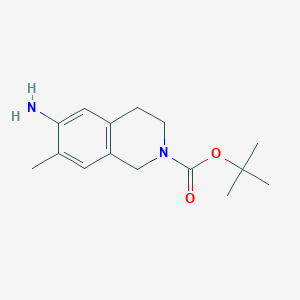
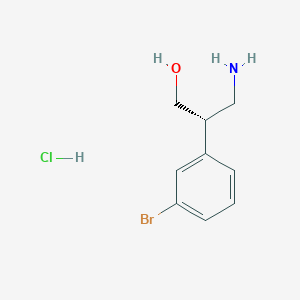
![[6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11855266.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(1,1-dimethylethyl)-3-phenyl-](/img/structure/B11855268.png)
![3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11855278.png)

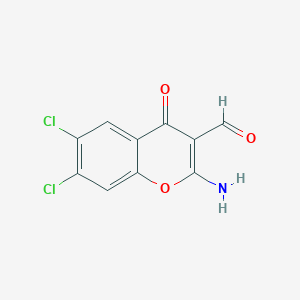
![N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide](/img/structure/B11855284.png)
